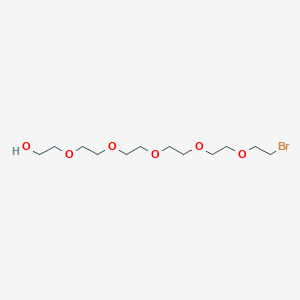

Bromo-PEG6-alcohol

Vue d'ensemble

Description

Bromo-PEG6-alcohol is a PEG derivative containing a bromide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

Bromo-PEG6-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular formula of Bromo-PEG6-alcohol is C12H25BrO6 . The IUPAC name is 2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol . The InChI is InChI=1S/C12H25BrO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 . The Canonical SMILES is C(COCCOCCOCCOCCOCCBr)O .

Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG6-alcohol is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Physical And Chemical Properties Analysis

The molecular weight of Bromo-PEG6-alcohol is 345.23 g/mol . The density is 1.3±0.1 g/cm3 . The boiling point is 404.9±40.0 °C at 760 mmHg . The exact mass is 344.08345 g/mol . The topological polar surface area is 66.4 Ų .

Applications De Recherche Scientifique

Enhancing Anticancer Effects and Solving Practical Problems in Oncology

Research suggests that formulating agents like 3-bromopyruvate (3BP) with compounds including polyethylene glycol (PEG) can enhance their anticancer effects. The formulation with PEG improves pharmacokinetics, facilitates crossing the blood-brain barrier, and prolongs the agent's longevity in tumor tissues, potentially overcoming many obstacles in clinical oncology (El Sayed, 2018).

Oxidation of Alcohols to Aldehydes and Ketones

In a study exploring the oxidation of alcohols, N-bromosuccinimide (NBS) was used as an oxidant and polyethylene glycol (PEG) as the reaction medium. This method offers a clean, environmentally benign approach for alcohol oxidation, highlighting the role of PEG in facilitating such chemical reactions (Fan et al., 2008).

Synthesis of N-Protected Carboxyalkyl Ether Amines

Research on the concise synthesis of N-protected carboxyalkyl ether amines underlines the importance of short bifunctional ethylene glycol linkers in bioconjugation, highlighting the applications of PEG in medicinal chemistry (Adamczyk et al., 2002).

Development of γ-PEGylated Compounds for Biomedical Applications

The synthesis of γ-PEGylated folic acid demonstrates the potential of PEG in drug delivery and biomedical research. This work provides a foundation for further exploration of PEGylated compounds in medical applications (Puskas et al., 2018).

Investigation of Polymer Interactions in Chemical Reactions

Studies on polymers like polyethylene glycol (PEG) have revealed their significant role in the dynamics of chemical reactions, such as in the Belousov-Zhabotinsky (BZ) reaction. PEG's effect on reaction dynamics provides valuable insights for future research in non-linear chemical experiments (Pelle et al., 2003).

Mécanisme D'action

Target of Action

Bromo-PEG6-alcohol is a member of the Polyethylene Glycol (PEG) family, known for their excellent biocompatibility and water solubility . The primary targets of Bromo-PEG6-alcohol are various organic and inorganic substances that can undergo nucleophilic substitution reactions . The compound serves as a bridge to connect different biomolecules, aiding in the construction of multifunctional biological probes and sensors .

Mode of Action

The Bromo-PEG6-alcohol molecule contains a bromide group and a terminal hydroxyl group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

Given its role as a linker in the construction of biological probes and sensors , it’s likely that its impact on biochemical pathways is largely dependent on the specific molecules it is designed to connect.

Pharmacokinetics

The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Result of Action

The result of Bromo-PEG6-alcohol’s action is the successful connection of different biomolecules, facilitating the construction of multifunctional biological probes and sensors . The exact molecular and cellular effects would depend on the specific biomolecules being linked.

Action Environment

The action of Bromo-PEG6-alcohol is influenced by its environment. Its hydrophilic PEG spacer increases its solubility in aqueous media , suggesting that it may be more effective in such environments Additionally, its stability, efficacy, and action may be influenced by factors such as pH, temperature, and the presence of other reactive substances.

Safety and Hazards

When handling Bromo-PEG6-alcohol, it is recommended to use only in a chemical fume hood and wear chemical-resistant gloves, safety goggles . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BrO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUBPNRAVNYTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo-PEG6-alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

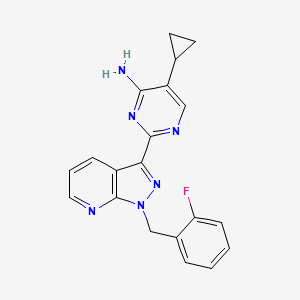

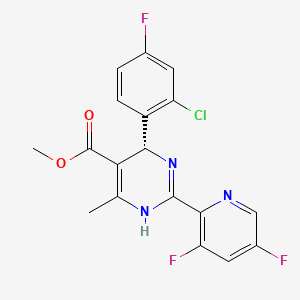

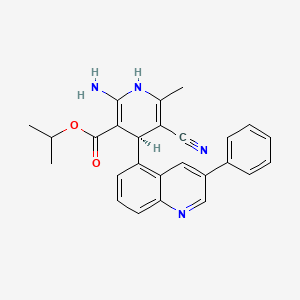

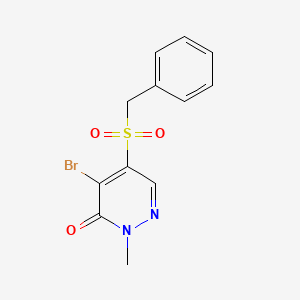

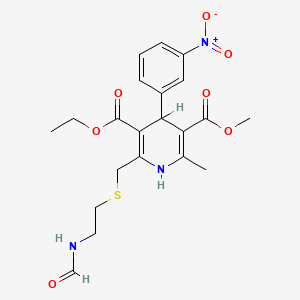

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B1667819.png)

![(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid](/img/structure/B1667821.png)

![Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1667825.png)

![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)

![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)

![N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide](/img/structure/B1667833.png)

![3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1667834.png)

![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)